N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-(4-methylpiperazino)acetamide
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Overview
Description
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-(4-methylpiperazino)acetamide is an amino acid amide.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, related to N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-(4-methylpiperazino)acetamide, includes the synthesis of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity when tested with various in vitro methods, such as DPPH, ABTS, and FRAP assays. The study highlighted the role of hydrogen bonding in self-assembly processes and the antioxidant potential of these compounds (Chkirate et al., 2019).
Synthesis of Novel Derivatives
- Another research area involves the synthesis of novel derivatives of similar compounds, exploring different chemical reactions and structural variations. This includes the production of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. These studies contribute to expanding the chemical and pharmacological diversity of pyrazole-acetamide compounds (Dawood et al., 2008).
Anticancer Agents
- The synthesis and evaluation of similar compounds for their anticancer properties is a key research area. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, were investigated for their antitumor activities. Certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, showcasing the potential of these compounds in cancer treatment (Evren et al., 2019).
Antimicrobial Activity
- Studies have also focused on the synthesis of novel heterocycles incorporating pyrazole moieties, similar to the compound , and evaluating their antimicrobial activity. These synthesized compounds were tested as antimicrobial agents, demonstrating the potential application of these compounds in addressing bacterial and fungal infections (Bondock et al., 2008).
Anti-Inflammatory Activity
- Research into the synthesis of novel derivatives with anti-inflammatory activity is another application. Compounds structurally related to this compound were synthesized and tested for their anti-inflammatory properties, showing significant results in this domain (Sunder et al., 2013).
Computational and Pharmacological Evaluation
- In computational and pharmacological studies, derivatives of pyrazole, such as 1,3,4-oxadiazole and pyrazoles novel derivatives, were evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the versatile applications of these compounds in various medical and pharmacological fields (Faheem, 2018).
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4g/mol |
IUPAC Name |
N-(4-cyano-2-phenylpyrazol-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N6O/c1-21-7-9-22(10-8-21)13-16(24)20-17-14(11-18)12-19-23(17)15-5-3-2-4-6-15/h2-6,12H,7-10,13H2,1H3,(H,20,24) |
InChI Key |
PQUKIXAKDBOLFX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
solubility |
43 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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